Hydroxypyruvic acid

Description

Properties

IUPAC Name |

3-hydroxy-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h4H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDDCCUIIUWNGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149588 | |

| Record name | Hydroxypyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, white crystalline powder | |

| Record name | Hydroxypyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Hydroxy-2-oxopropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/456/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water at 50 g/l at 20�C and white petrolatum at <100 g/kg at 20�C | |

| Record name | 3-Hydroxy-2-oxopropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/456/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1113-60-6 | |

| Record name | Hydroxypyruvic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxypyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypyruvic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02951 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydroxypyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta -Hydroxypyruvic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYPYRUVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/934B2KHY0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydroxypyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Hydroxypyruvic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

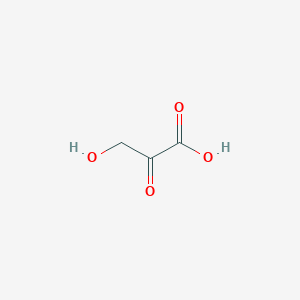

Hydroxypyruvic acid (IUPAC name: 3-hydroxy-2-oxopropanoic acid) is a key alpha-keto acid involved in numerous biochemical pathways. As an intermediate in the metabolism of amino acids such as glycine and serine, it plays a crucial role in cellular biosynthesis.[1][2] Its structure, featuring hydroxyl, carbonyl, and carboxyl functional groups, imparts a unique set of physicochemical properties that are critical for understanding its biological function, reactivity, and potential as a therapeutic agent or biomarker. This document provides an in-depth overview of these properties, along with relevant experimental methodologies and conceptual diagrams.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-hydroxy-2-oxopropanoic acid | [3] |

| Synonyms | β-Hydroxypyruvic acid, 3-Hydroxypyruvate | [4] |

| CAS Number | 1113-60-6 | [3] |

| Molecular Formula | C₃H₄O₄ | [1] |

| Molecular Weight | 104.06 g/mol | [1][3] |

| Physical Description | White to pale beige crystalline powder | [1][5] |

| Melting Point | 82.4 °C or 202 °C | [3][5] |

| Boiling Point | 257.0 °C | [5][6] |

| Flash Point | 120.56 °C | [5] |

Note on Melting Point: There is a discrepancy in the reported melting points in the literature. A value of 82.4 °C is provided by The Good Scents Company[5], while Wikipedia reports 202 °C[3]. Further experimental verification is recommended.

Table 2: Chemical and Solubility Properties

| Property | Value | Source(s) |

| pKa (Strongest Acidic) | ~2.57 (Predicted) | |

| Water Solubility | 50 g/L at 20 °C | [1][5] |

| logP (o/w) | -2.079 (Estimated) | [5] |

Key Chemical Features

Keto-Enol Tautomerism

Like many α-keto acids, this compound exists in solution as an equilibrium mixture of its keto and enol tautomers. This tautomerization is a crucial aspect of its reactivity and can be influenced by solvent and pH.[7][8] The equilibrium involves the migration of a proton and the shifting of bonding electrons. The keto form is generally predominant in aqueous solutions.[8]

Role in Biochemical Pathways

This compound is a central intermediate in the serine biosynthesis and degradation pathway, connecting amino acid metabolism with glycolysis.[2][9] In one key reaction, 3-phosphoglycerate from glycolysis is oxidized to 3-phosphohydroxypyruvate, which is then transaminated to phosphoserine and finally hydrolyzed to serine.[2][9][10] Serine can be converted back to hydroxypyruvate, linking these metabolic cycles.[11]

References

- 1. This compound | C3H4O4 | CID 964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Showing Compound hydroxypyruvate (FDB030913) - FooDB [foodb.ca]

- 5. 3-hydroxypyruvic acid, 1113-60-6 [thegoodscentscompany.com]

- 6. β-Hydroxypyruvic acid | 1113-60-6 [chemicalbook.com]

- 7. Study on the kinetics of keto-enol tautomerism of p-hydroxyphenylpyruvic acid using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Serine, glycine and one-carbon metabolism in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycine and Serine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Hydroxypyruvic Acid: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxypyruvic acid, a key metabolic intermediate, plays a crucial role in central carbon metabolism, particularly in the pathways of photorespiration and the biosynthesis of the amino acid serine. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological significance of this compound. It includes detailed tables summarizing its physicochemical properties, protocols for its synthesis and analysis, and visualizations of its role in key metabolic pathways to support researchers and professionals in the fields of biochemistry and drug development.

Chemical Structure and Formula

This compound, systematically named 3-hydroxy-2-oxopropanoic acid, is an organic compound with the chemical formula C₃H₄O₄. It is a derivative of pyruvic acid, distinguished by a hydroxyl group substituting one of the methyl hydrogens.

dot graph "Hydroxypyruvic_Acid_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#202124"];

} caption: "Chemical structure of this compound."

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₃H₄O₄ | [1][2] |

| Molar Mass | 104.06 g/mol | [1][2] |

| IUPAC Name | 3-hydroxy-2-oxopropanoic acid | [1] |

| Synonyms | β-Hydroxypyruvic acid, 3-Hydroxypyruvate | [1] |

| Appearance | White solid | [1] |

| Melting Point | 81-83 °C | |

| Solubility | Soluble in water | |

| pKa | ~2.4 |

Biological Significance

This compound is a central metabolite in several key biochemical pathways, most notably the photorespiratory pathway in plants and the serine biosynthesis pathway in various organisms.

Photorespiration (C2 Cycle)

In photosynthetic organisms, this compound is an intermediate in the photorespiratory pathway, also known as the C2 cycle. This pathway salvages 2-phosphoglycolate, a toxic byproduct of the oxygenase activity of RuBisCO. In this pathway, this compound is formed from serine and is subsequently reduced to glycerate.

dot graph "Photorespiration_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#202124"];

} caption: "Role of this compound in the photorespiration pathway."

Serine Biosynthesis

This compound is an intermediate in one of the pathways for the biosynthesis of the amino acid L-serine. In this pathway, the glycolytic intermediate 3-phosphoglycerate is converted to 3-phosphohydroxypyruvate, which is then transaminated to 3-phosphoserine. Finally, dephosphorylation of 3-phosphoserine yields L-serine. An alternative pathway involves the conversion of D-glycerate to hydroxypyruvate, which is then transaminated to serine.

dot graph "Serine_Biosynthesis_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853", color="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#202124"];

} caption: "Involvement of this compound in serine biosynthesis."

Experimental Protocols

Enzymatic Synthesis of this compound from D-Serine

This protocol describes the enzymatic synthesis of this compound from D-serine using D-amino acid oxidase.

Materials:

-

D-Serine

-

D-amino acid oxidase (from porcine kidney)

-

Catalase (from bovine liver)

-

Sodium pyrophosphate buffer (0.1 M, pH 8.3)

-

Dowex 1x8 resin (formate form)

-

Formic acid solutions (for elution)

-

Rotary evaporator

Procedure:

-

Prepare a reaction mixture containing 100 mM D-serine, 1000 units of D-amino acid oxidase, and 2000 units of catalase in 0.1 M sodium pyrophosphate buffer (pH 8.3).

-

Incubate the mixture at 37°C with gentle shaking for 4 hours. The progress of the reaction can be monitored by measuring the decrease in D-serine concentration using a suitable method (e.g., HPLC).

-

Terminate the reaction by adding an equal volume of 10% trichloroacetic acid.

-

Centrifuge the mixture to remove the precipitated protein.

-

Apply the supernatant to a Dowex 1x8 (formate form) column equilibrated with water.

-

Wash the column with water to remove unreacted D-serine and other non-anionic components.

-

Elute the bound this compound using a stepwise gradient of formic acid (e.g., 0.1 M, 0.5 M, and 1.0 M).

-

Collect the fractions containing this compound (can be identified by a suitable assay or by spotting on a TLC plate and staining).

-

Pool the positive fractions and remove the formic acid by rotary evaporation under reduced pressure.

-

The resulting white solid is this compound. The purity can be checked by HPLC and NMR.

dot graph "Enzymatic_Synthesis_Workflow" { graph [rankdir="TB"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#EA4335", color="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#202124"];

} caption: "Workflow for the enzymatic synthesis of this compound."

HPLC Analysis of this compound

This protocol provides a method for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Mobile Phase: 20 mM Potassium phosphate buffer (pH 2.5)

-

Standard solution: A stock solution of this compound of known concentration in the mobile phase.

Procedure:

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Detection wavelength: 210 nm

-

Column temperature: 30°C

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared sample.

-

Identify the this compound peak based on the retention time of the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.

-

¹H-NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6-0.7 mL of deuterium oxide (D₂O).

-

Transfer the solution to a clean NMR tube.

Instrumental Parameters:

-

Spectrometer: 400 MHz or higher

-

Temperature: 25°C

-

Reference: The residual HDO signal can be used as an internal reference.

Expected Spectrum:

The ¹H-NMR spectrum of this compound in D₂O is expected to show a singlet for the two protons of the methylene group (CH₂). The chemical shift will be influenced by the solvent and pH.

Conclusion

This compound is a vital molecule at the crossroads of several fundamental metabolic pathways. A thorough understanding of its structure, properties, and biological roles is essential for researchers in biochemistry, plant sciences, and drug development. The experimental protocols and pathway visualizations provided in this guide offer valuable tools for the study and application of this important metabolite.

References

A Technical Guide to the Biosynthesis of Hydroxypyruvic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core biosynthetic pathways of hydroxypyruvic acid in plants. Primarily an intermediate in the photorespiratory cycle, this compound metabolism is crucial for the fitness of all oxygenic photosynthetic organisms. This document details the key enzymes, their subcellular localizations, and the regulatory networks involved. Furthermore, it presents quantitative data, detailed experimental protocols, and visual diagrams of the metabolic and experimental workflows to support advanced research and development.

Core Biosynthetic Pathway: The Photorespiratory Cycle

This compound is a key intermediate in the photorespiratory pathway (also known as the C2 cycle), a high-flux metabolic process that recycles 2-phosphoglycolate (2-PG), a toxic byproduct of the oxygenase activity of RuBisCO.[1][2][3] This pathway is essential for plant survival in air and involves a series of enzymatic reactions distributed across the chloroplast, peroxisome, mitochondrion, and cytosol.[1][2][4]

The synthesis of this compound occurs within the peroxisome. The amino acid serine, which is generated in the mitochondria from two molecules of glycine, is transported to the peroxisome.[3][5] There, the enzyme Serine:glyoxylate aminotransferase (SGAT) catalyzes the transamination of serine with glyoxylate to produce this compound and glycine.[5]

The primary fate of this compound is its reduction to glycerate, also within the peroxisome, by the enzyme Hydroxypyruvate Reductase 1 (HPR1).[2][6] The resulting glycerate is then transported to the chloroplast, where it is phosphorylated by glycerate 3-kinase to re-enter the Calvin-Benson cycle as 3-phosphoglycerate (3-PGA).[1][2]

References

- 1. A Cytosolic Pathway for the Conversion of Hydroxypyruvate to Glycerate during Photorespiration in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Hydroxypyruvate-Reducing System in Arabidopsis: Multiple Enzymes for the Same End - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Intermediates of the Hydroxypyruvic Acid Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxypyruvic acid metabolic pathway is a crucial intersection in the metabolism of amino acids and carbohydrates. Centered around the keto acid this compound, this pathway is integral to the interconversion of serine, glycine, and glycerate. In photosynthetic organisms, it plays a vital role in the photorespiratory cycle, a process essential for salvaging carbon lost during the oxygenation reaction of RuBisCO. In animals, this pathway is linked to serine metabolism and has implications in various metabolic disorders. This technical guide provides a comprehensive overview of the core intermediates of the this compound metabolic pathway, detailed experimental protocols for their analysis, and a quantitative summary of their presence in biological systems.

Core Metabolic Pathway

The central pathway involves the conversion of the amino acid L-serine to D-glycerate through the intermediate this compound. This process is primarily mediated by two key enzymes:

-

Serine-glyoxylate aminotransferase (SGAT) (EC 2.6.1.45): This enzyme catalyzes the reversible transamination of L-serine with glyoxylate to produce this compound and glycine.[1][2]

-

Hydroxypyruvate reductase (HPR) (EC 1.1.1.81): This enzyme reduces this compound to D-glycerate, typically utilizing NADH or NADPH as a cofactor.[3][4]

The pathway is particularly prominent in the peroxisomes of plant leaves as part of the photorespiratory cycle.

Quantitative Data on Pathway Intermediates

The concentrations of this compound and its related metabolites can vary significantly depending on the organism, tissue type, and environmental conditions. The following table summarizes quantitative data from studies on the model plant Arabidopsis thaliana, providing insights into the metabolic dynamics of this pathway.

| Metabolite | Condition | Concentration (nmol/g FW) | Fold Change vs. Wild Type | Reference |

| This compound | Wild Type (Air) | 0.12 ± 0.02 | - | Timm et al., 2011 |

| hpr1 mutant (Air) | 0.72 ± 0.15 | 6.0 | Timm et al., 2011 | |

| hpr2 mutant (Air) | 0.18 ± 0.04 | 1.5 | Timm et al., 2011 | |

| hpr1/hpr2 double mutant (Air) | 1.08 ± 0.22 | 9.0 | Timm et al., 2011 | |

| Glycine | Wild Type (Air) | 15.0 ± 2.5 | - | Timm et al., 2011 |

| hpr1 mutant (Air) | 18.0 ± 3.0 | 1.2 | Timm et al., 2011 | |

| hpr2 mutant (Air) | 14.0 ± 2.0 | 0.93 | Timm et al., 2011 | |

| hpr1/hpr2 double mutant (Air) | 22.5 ± 4.0 | 1.5 | Timm et al., 2011 | |

| Serine | Wild Type (Air) | 25.0 ± 4.0 | - | Timm et al., 2011 |

| hpr1 mutant (Air) | 35.0 ± 5.0 | 1.4 | Timm et al., 2011 | |

| hpr2 mutant (Air) | 24.0 ± 3.5 | 0.96 | Timm et al., 2011 | |

| hpr1/hpr2 double mutant (Air) | 45.0 ± 6.0 | 1.8 | Timm et al., 2011 | |

| Glycerate | Wild Type (Air) | 2.5 ± 0.4 | - | Timm et al., 2011 |

| hpr1 mutant (Air) | 1.0 ± 0.2 | 0.4 | Timm et al., 2011 | |

| hpr2 mutant (Air) | 2.3 ± 0.3 | 0.92 | Timm et al., 2011 | |

| hpr1/hpr2 double mutant (Air) | 0.5 ± 0.1 | 0.2 | Timm et al., 2011 |

Experimental Protocols

Quantification of this compound and Related Intermediates by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of photorespiratory intermediates.

a. Metabolite Extraction:

-

Harvest approximately 50 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

-

Add 1 mL of a pre-chilled (-20°C) extraction solvent of methanol:chloroform:water (10:3:1 v/v/v).

-

Vortex the mixture vigorously for 30 seconds and then incubate at -20°C for 2 hours.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube. The pellet can be used for starch or protein analysis.

-

Add 400 µL of chloroform and 600 µL of ultrapure water to the supernatant.

-

Vortex and centrifuge at 14,000 x g for 5 minutes at 4°C to separate the polar (upper) and non-polar (lower) phases.

-

Carefully collect the upper polar phase containing the organic acids and amino acids.

b. Derivatization:

-

Dry the collected polar phase completely using a vacuum concentrator (e.g., SpeedVac).

-

To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

-

Incubate the mixture at 30°C for 90 minutes with shaking. This step protects the carbonyl groups.

-

Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate at 37°C for 30 minutes with shaking. This step silylates the hydroxyl and carboxyl groups, making the metabolites volatile for GC analysis.

c. GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms).

-

The temperature program can be set as follows: initial temperature of 70°C for 1 minute, then ramp to 325°C at a rate of 5°C/minute, and hold for 10 minutes.

-

The mass spectrometer can be operated in full scan mode to identify metabolites and in selected ion monitoring (SIM) mode for accurate quantification using stable isotope-labeled internal standards.

Spectrophotometric Assay for Serine-Glyoxylate Aminotransferase (SGAT) Activity

This assay measures the production of this compound, which is then reduced by an excess of hydroxypyruvate reductase, with the concomitant oxidation of NADH being monitored.

a. Reagents:

-

Assay Buffer: 100 mM HEPES-KOH, pH 7.5, 5 mM MgCl2

-

L-Serine solution: 100 mM

-

Glyoxylate solution: 50 mM

-

NADH solution: 10 mM

-

Hydroxypyruvate reductase (HPR): ~10 units/mL

-

Enzyme extract (containing SGAT)

b. Procedure:

-

In a 1 mL cuvette, combine 800 µL of Assay Buffer, 50 µL of L-Serine solution, 20 µL of NADH solution, and 10 µL of HPR.

-

Add the enzyme extract containing SGAT to the cuvette and mix.

-

Start the reaction by adding 20 µL of glyoxylate solution.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

The rate of NADH oxidation is proportional to the SGAT activity.

Spectrophotometric Assay for Hydroxypyruvate Reductase (HPR) Activity

This assay directly measures the NADH-dependent reduction of this compound.

a. Reagents:

-

Assay Buffer: 100 mM HEPES-KOH, pH 7.0

-

This compound solution: 10 mM

-

NADH solution: 10 mM

-

Enzyme extract (containing HPR)

b. Procedure:

-

In a 1 mL cuvette, combine 850 µL of Assay Buffer and 50 µL of NADH solution.

-

Add the enzyme extract containing HPR and mix.

-

Start the reaction by adding 100 µL of this compound solution.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

The rate of decrease in absorbance is directly proportional to the HPR activity.

Visualizations

Pathway Diagram

Caption: The core this compound metabolic pathway.

Experimental Workflow for Metabolite Quantification

Caption: Workflow for GC-MS based metabolite analysis.

Conclusion

The this compound metabolic pathway represents a fundamental biochemical route with significant implications for both plant and animal physiology. A thorough understanding of its intermediates and the enzymes that regulate their flux is essential for research in areas ranging from crop improvement to the development of therapies for metabolic diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and professionals to further investigate this important metabolic pathway. The provided visualizations serve to clarify the relationships between the pathway components and the experimental procedures used to study them.

References

- 1. academic.oup.com [academic.oup.com]

- 2. High serine:glyoxylate aminotransferase activity lowers leaf daytime serine levels, inducing the phosphoserine pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Cytosolic Pathway for the Conversion of Hydroxypyruvate to Glycerate during Photorespiration in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The hydroxypyruvate-reducing system in Arabidopsis: multiple enzymes for the same end - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Hydroxypyruvic Acid in Glycine and Serine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxypyruvic acid, a key α-keto acid, occupies a central crossroads in the intricate network of glycine and serine metabolism. Its dynamic conversion is fundamental to major metabolic pathways, including the phosphorylated pathway of serine biosynthesis and the photorespiratory cycle. Understanding the precise role and regulation of this compound is critical for researchers in cellular metabolism, scientists investigating metabolic disorders, and professionals in drug development targeting these essential pathways. This technical guide provides an in-depth exploration of the function of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the core metabolic processes.

Core Metabolic Pathways Involving this compound

This compound is primarily involved in two interconnected pathways that govern the flow of carbon and nitrogen between these crucial amino acids.

The Phosphorylated Pathway of Serine Biosynthesis

In many organisms, the de novo synthesis of serine from the glycolytic intermediate 3-phosphoglycerate does not directly involve free this compound. Instead, a phosphorylated intermediate, 3-phosphohydroxypyruvate, is utilized. However, a secondary pathway for serine metabolism involves the transamination of serine to form this compound. This reaction is catalyzed by serine-pyruvate aminotransferase . The resulting this compound can then be reduced to D-glycerate by hydroxypyruvate reductase . D-glycerate can be subsequently phosphorylated to 2-phosphoglycerate by glycerate kinase , which can then enter glycolysis or gluconeogenesis. This pathway provides a link between amino acid and carbohydrate metabolism.[1]

The Photorespiratory Pathway

In photosynthetic organisms, this compound is a critical intermediate in the photorespiratory C2 cycle, a process that salvages carbon lost due to the oxygenase activity of RuBisCO.[2][3][4][5] In this pathway, two molecules of glycine are converted to one molecule of serine in the mitochondria. This serine is then transported to the peroxisome where it is deaminated by serine-glyoxylate aminotransferase (SGAT) to yield this compound and glycine.[3] Subsequently, hydroxypyruvate reductase (HPR) reduces this compound to glycerate, consuming NADH.[6] Finally, glycerate is transported to the chloroplast and phosphorylated by glycerate kinase to 3-phosphoglycerate, which re-enters the Calvin cycle.[2]

Key Enzymes in this compound Metabolism

The metabolic fate of this compound is dictated by the action of several key enzymes. The kinetic properties of these enzymes are crucial for understanding the regulation and flux through these pathways.

| Enzyme | EC Number | Source Organism | Substrate(s) | Km | Specific Activity | Molecular Weight (kDa) |

| Hydroxypyruvate Reductase (HPR) | 1.1.1.81 | Cucumis sativus (cucumber) | Hydroxypyruvate | 62 ± 6 µM | 525 ± 19 µmol/min/mg | 91-95 (native), 40.5 (subunit) |

| NADH | 5.8 ± 0.7 µM | |||||

| Methylobacterium extorquens AM1 | Hydroxypyruvate | 0.1 mM | 71 (native), 37 (subunit) | |||

| NADH | 0.04 mM | |||||

| NADPH | 0.06 mM | |||||

| Glyoxylate | 1.5 mM | |||||

| Glycerate (reverse) | 2.6 mM | |||||

| Serine-Glyoxylate Aminotransferase (SGAT) | 2.6.1.45 | Hyphomicrobium methylovorum GM2 | L-Serine | 4.98 mM | 140 (native), 40 (subunit) | |

| Glyoxylate | 0.23 mM | |||||

| Spinach leaves | L-Serine | 2-3 mM | 1-2 µmol/min/mg | |||

| Glyoxylate | 0.15 mM | |||||

| Glycerate Kinase | 2.7.1.31 | Spinach leaves | D-Glycerate | - | - | ~40 |

| ATP | - |

Data compiled from multiple sources.[2][6][7][8][9] Note that kinetic parameters can vary depending on the source of the enzyme and assay conditions.

Signaling Pathways and Logical Relationships

The metabolic pathways involving this compound are tightly regulated and interconnected with other major cellular processes.

Experimental Workflows

The study of this compound metabolism involves a series of interconnected experimental procedures, from sample preparation to enzymatic assays and metabolite quantification.

Detailed Experimental Protocols

Spectrophotometric Assay for Hydroxypyruvate Reductase (HPR) Activity

This protocol is adapted from established methods for measuring HPR activity by monitoring the consumption of NADH at 340 nm.[6]

Materials:

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.0.

-

NADH Solution: 10 mM NADH in assay buffer. Prepare fresh.

-

This compound Solution: 20 mM lithium hydroxypyruvate in assay buffer.

-

Enzyme Extract: Crude or purified enzyme preparation.

-

Spectrophotometer capable of reading at 340 nm.

-

Cuvettes.

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:

-

850 µL of Assay Buffer

-

50 µL of NADH Solution (final concentration 0.5 mM)

-

50 µL of Enzyme Extract

-

-

Incubation: Mix gently and incubate at 25°C for 3-5 minutes to allow for the oxidation of any endogenous substrates.

-

Initiation of Reaction: Start the reaction by adding 50 µL of this compound Solution (final concentration 1 mM).

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes. The rate of decrease in absorbance is proportional to the HPR activity.

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹). One unit of HPR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Coupled Enzyme Assay for Serine-Glyoxylate Aminotransferase (SGAT) Activity

This protocol utilizes a coupled reaction where the product of the SGAT reaction, this compound, is reduced by hydroxypyruvate reductase (HPR), and the concomitant oxidation of NADH is monitored.[10][11]

Materials:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0.

-

L-Serine Solution: 200 mM L-serine in assay buffer.

-

Sodium Glyoxylate Solution: 50 mM sodium glyoxylate in assay buffer.

-

Pyridoxal 5'-Phosphate (PLP) Solution: 1 mM PLP in assay buffer.

-

NADH Solution: 10 mM NADH in assay buffer. Prepare fresh.

-

Hydroxypyruvate Reductase (HPR): Purified HPR solution (sufficient units to ensure SGAT is rate-limiting).

-

Enzyme Extract: Crude or purified SGAT preparation.

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:

-

700 µL of Assay Buffer

-

100 µL of L-Serine Solution (final concentration 20 mM)

-

10 µL of PLP Solution (final concentration 10 µM)

-

50 µL of NADH Solution (final concentration 0.5 mM)

-

Sufficient volume of HPR solution

-

50 µL of Enzyme Extract

-

-

Incubation: Mix and incubate at 30°C for 5 minutes.

-

Initiation of Reaction: Start the reaction by adding 100 µL of Sodium Glyoxylate Solution (final concentration 5 mM).

-

Measurement: Monitor the decrease in absorbance at 340 nm.

-

Calculation: Calculate the SGAT activity based on the rate of NADH oxidation. One unit of activity is the amount of enzyme that produces 1 µmol of hydroxypyruvate per minute.

High-Throughput Assay for Glycerate Kinase Activity

This protocol is based on a 96-well microplate format using a set of coupling enzymes.[12]

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.8, 10 mM MgCl₂, 1 mM EDTA, 2 mM ATP, 0.2 mM NADH, 1 mM phosphoenolpyruvate.

-

Coupling Enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH) in assay buffer.

-

D-Glycerate Solution: 100 mM D-glycerate in assay buffer.

-

Enzyme Extract: Crude or purified glycerate kinase preparation.

-

96-well microplate.

-

Microplate reader capable of reading absorbance at 340 nm in kinetic mode.

Procedure:

-

Reaction Mixture Preparation: In each well of the microplate, add:

-

150 µL of Assay Buffer

-

10 µL of Coupling Enzymes solution

-

20 µL of Enzyme Extract

-

-

Incubation: Incubate the plate at 30°C for 5 minutes.

-

Initiation of Reaction: Add 20 µL of D-Glycerate Solution to each well.

-

Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.

-

Calculation: Determine the glycerate kinase activity from the rate of NADH oxidation.

Quantification of this compound by HPLC

This is a general guideline for the quantification of this compound in biological samples using High-Performance Liquid Chromatography (HPLC).

Sample Preparation:

-

Extraction: Homogenize tissue or cell samples in a suitable extraction solvent (e.g., a mixture of methanol, chloroform, and water).

-

Deproteinization: Remove proteins by precipitation with an agent like perchloric acid, followed by centrifugation.

-

Derivatization (Optional but Recommended): To enhance detection, this compound can be derivatized with a fluorescent tag or a UV-absorbing compound. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the keto group.

-

Filtration: Filter the sample through a 0.22 µm filter before injection into the HPLC system.

HPLC Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the derivatizing agent used and the other metabolites in the sample.

-

Detection: UV detector (if derivatized with a UV-absorbing compound) or a fluorescence detector (if derivatized with a fluorescent tag). Mass spectrometry (LC-MS) can also be used for highly sensitive and specific detection.

-

Quantification: Create a standard curve using known concentrations of this compound to quantify the amount in the samples.

Conclusion

This compound stands as a critical metabolic node, intricately linking the metabolism of glycine and serine with central carbon metabolism. Its synthesis and degradation are tightly controlled by a series of key enzymes whose activities are paramount in both photosynthetic and non-photosynthetic organisms. The quantitative data and detailed experimental protocols provided in this guide offer a robust foundation for researchers and scientists to further explore the multifaceted role of this compound. A deeper understanding of this metabolite's function and regulation will undoubtedly open new avenues for advancements in metabolic research and the development of novel therapeutic strategies.

References

- 1. waters.com [waters.com]

- 2. Photorespiration Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. globalscienceresearchjournals.org [globalscienceresearchjournals.org]

- 5. Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectrophotometric Assays for Measuring Hydroxypyruvate Reductase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serine, glycine and one-carbon metabolism in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. ENZYMATIC SYNTHESIS AND METABOLISM OF HYDROXYPYRUVIC ALDEHYDE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzymatic assay for L-serine and glyoxylate involving the enzymes in the serine pathway of a methylotroph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. High Throughput Glycerate Kinase Activity Assay Using Crude Leaf Extract and Recombinant Enzyme to Determine Kinetic Parameters Km and Vmax Using a Microplate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydroxypyruvic Acid: A Pivotal Intermediate in the Photorespiratory Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Photorespiration is an essential metabolic process in C3 plants, intertwined with photosynthesis, that salvages carbon lost due to the oxygenase activity of RuBisCO. This pathway involves a series of enzymatic reactions distributed across the chloroplast, peroxisome, and mitochondria. Hydroxypyruvic acid serves as a key intermediate within the peroxisome, representing a critical juncture in the conversion of phosphoglycolate back to the Calvin cycle intermediate, 3-phosphoglycerate. This technical guide provides a comprehensive overview of the role of this compound in photorespiration, detailing the enzymatic reactions, quantitative data, experimental protocols, and the underlying signaling pathways.

The Core Photorespiratory Pathway and the Role of this compound

The photorespiratory pathway is initiated in the chloroplast when RuBisCO fixes O₂ instead of CO₂ to ribulose-1,5-bisphosphate, producing one molecule of 3-phosphoglycerate and one molecule of 2-phosphoglycolate (2-PG). The 2-PG is then converted through a series of reactions into glycerate, which is subsequently phosphorylated to 3-phosphoglycerate and re-enters the Calvin cycle.

This compound is formed in the peroxisome from the transamination of serine, a reaction catalyzed by serine:glyoxylate aminotransferase (SGAT). It is then reduced to D-glycerate by hydroxypyruvate reductase (HPR), utilizing a nicotinamide adenine dinucleotide (NADH) cofactor.[1][2][3] This reduction is a crucial step for salvaging the carbon skeletons that would otherwise be lost.

Subcellular Localization and Transport

The metabolism of this compound is compartmentalized within the plant cell. Its formation from serine occurs in the peroxisome. The subsequent reduction to glycerate, primarily catalyzed by HPR1, also takes place in the peroxisome.[4] Glycerate is then transported to the chloroplast for phosphorylation. While the transport of glycolate and glycerate across the chloroplast envelope is facilitated by the plastidic glycolate/glycerate translocator (PLGG1), the specific mechanism for this compound transport across the peroxisomal membrane is less clear and is thought to potentially involve non-selective pore-forming channels.[5][6][7]

Enzymology of this compound Metabolism

Two key enzymes are directly involved in the metabolism of this compound in the context of photorespiration: Hydroxypyruvate Reductase (HPR) and Glycerate Kinase (GLYK).

Hydroxypyruvate Reductase (HPR)

Hydroxypyruvate reductase (EC 1.1.1.81) catalyzes the NADH- or NADPH-dependent reduction of hydroxypyruvate to D-glycerate.[8] Plants possess multiple isoforms of HPR with distinct subcellular localizations and cofactor specificities, providing metabolic flexibility.

-

HPR1: This is the primary and most active isoform, located in the peroxisomes, and it preferentially uses NADH as a reductant.[4] Its central role in the core photorespiratory pathway is well-established.[9]

-

HPR2: A cytosolic isoform that can use both NADH and NADPH, with a preference for NADPH.[10] HPR2 provides a cytosolic bypass to the main photorespiratory pathway, offering an alternative route for hydroxypyruvate metabolism, especially under conditions where the peroxisomal pathway might be constrained.[10]

-

HPR3: A third isoform has been identified and is suggested to be located in the chloroplasts. It can also reduce hydroxypyruvate and glyoxylate.[11][12]

Glycerate Kinase (GLYK)

Glycerate kinase (EC 2.7.1.31) is the final enzyme in the photorespiratory carbon salvage pathway. Located in the chloroplast stroma, it catalyzes the ATP-dependent phosphorylation of D-glycerate to 3-phosphoglycerate, which can then re-enter the Calvin cycle.[13][14][15][16]

Quantitative Data

The kinetic properties of hydroxypyruvate reductase and glycerate kinase have been characterized in several plant species. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), providing insights into enzyme-substrate affinity.

| Enzyme | Organism | Substrate | Cofactor | Km (µM) | Vmax | Reference |

| Hydroxypyruvate Reductase (HPR) | ||||||

| HPR1 | Arabidopsis thaliana | Hydroxypyruvate | NADH | 120 | - | [10] |

| HPR2 | Arabidopsis thaliana | Hydroxypyruvate | NADPH | 30 | - | [10] |

| HPR | Cucumis sativus (Cucumber) | Hydroxypyruvate | NADH | 62 ± 6 | 525 ± 19 µmol/min/mg protein | [8] |

| Glyoxylate | NADH | 5700 ± 600 | - | [8] | ||

| NADH | - | 5.8 ± 0.7 | - | [8] | ||

| HPR | Methylobacterium extorquens AM1 | Hydroxypyruvate | NADH | 100 | - | [17] |

| NADPH | - | - | [17] | |||

| Glyoxylate | NADH | 1500 | - | [17] | ||

| NADH | - | 40 | - | [17] | ||

| NADPH | - | 60 | - | [17] | ||

| Glycerate Kinase (GLYK) | ||||||

| GLYK | Pisum sativum (Pea) | D-Glycerate | ATP | 188 | - | [13] |

| ATP | - | 692 | - | [13] | ||

| GLYK | Secale cereale (Rye) | D-Glycerate | ATP | 180 | - | [13] |

| ATP | - | 655 | - | [13] | ||

| GLYK | Spinacia oleracea (Spinach) | D-Glycerate | ATP | - | - | [18] |

Experimental Protocols

Measurement of Hydroxypyruvate Reductase (HPR) Activity

This spectrophotometric assay measures HPR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.[19]

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes (1 cm path length)

-

Reaction Buffer: 100 mM HEPES-KOH (pH 7.5), 2 mM MgCl₂

-

NADH solution: 10 mM in reaction buffer

-

This compound solution: 100 mM in reaction buffer (prepare fresh)

-

Enzyme extract (plant tissue homogenate or purified enzyme)

Procedure:

-

Set the spectrophotometer to 340 nm and equilibrate to 25°C.

-

In a cuvette, prepare the reaction mixture (total volume of 1 mL):

-

880 µL Reaction Buffer

-

100 µL Enzyme extract

-

10 µL NADH solution (final concentration 0.1 mM)

-

-

Mix gently by inversion and incubate for 2-3 minutes to record the background rate of NADH oxidation.

-

Initiate the reaction by adding 10 µL of this compound solution (final concentration 1 mM).

-

Immediately mix and start recording the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹ cm⁻¹).

Measurement of Glycerate Kinase (GLYK) Activity

This is a coupled enzyme assay where the ADP produced by GLYK is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that oxidizes NADH to NAD⁺, which is monitored at 340 nm.[20]

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes (1 cm path length)

-

Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT

-

ATP solution: 100 mM in reaction buffer

-

Phosphoenolpyruvate (PEP) solution: 50 mM in reaction buffer

-

NADH solution: 10 mM in reaction buffer

-

Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) enzyme mix (commercially available)

-

D-Glycerate solution: 100 mM in reaction buffer

-

Enzyme extract (plant tissue homogenate or purified enzyme)

Procedure:

-

Set the spectrophotometer to 340 nm and equilibrate to 30°C.

-

In a cuvette, prepare the reaction mixture (total volume of 1 mL):

-

800 µL Reaction Buffer

-

50 µL ATP solution (final concentration 5 mM)

-

20 µL PEP solution (final concentration 1 mM)

-

10 µL NADH solution (final concentration 0.1 mM)

-

10 µL PK/LDH enzyme mix

-

100 µL Enzyme extract

-

-

Mix gently and incubate for 5 minutes to allow for the consumption of any endogenous pyruvate or ADP in the extract.

-

Initiate the reaction by adding 10 µL of D-glycerate solution (final concentration 1 mM).

-

Immediately mix and record the decrease in absorbance at 340 nm for 10-15 minutes.

-

Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹ cm⁻¹).

Quantification of Photorespiratory Intermediates by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of this compound and other photorespiratory intermediates from plant tissue.[21][22][23][24][25]

Sample Preparation and Extraction:

-

Flash-freeze plant material (e.g., leaf discs) in liquid nitrogen to quench metabolism.

-

Homogenize the frozen tissue in a pre-chilled extraction solvent (e.g., 80% methanol) containing an internal standard.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant and dry it under vacuum.

-

Re-suspend the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Use a reverse-phase C18 column for separation. A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed.

-

Mass Spectrometry (MS): Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each target metabolite and the internal standard.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the core photorespiratory pathway focusing on this compound, the cytosolic bypass, and the experimental workflow for its analysis.

Caption: The core photorespiratory pathway highlighting the role of this compound.

Caption: The cytosolic bypass for this compound metabolism.

Caption: Experimental workflow for analyzing this compound metabolism.

Conclusion

This compound stands as a central intermediate in the intricate network of photorespiration. The enzymatic machinery responsible for its synthesis and reduction, particularly the various isoforms of hydroxypyruvate reductase, underscores the metabolic adaptability of plants. The existence of a cytosolic bypass highlights the robustness of the photorespiratory pathway. A thorough understanding of the kinetics and regulation of the enzymes involved, coupled with precise quantification of pathway intermediates, is paramount for researchers and drug development professionals seeking to modulate plant metabolism or explore novel therapeutic targets. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for advancing research in this critical area of plant biochemistry.

References

- 1. Peroxisomal Metabolite and Cofactor Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photorespiration - Wikipedia [en.wikipedia.org]

- 3. Khan Academy [khanacademy.org]

- 4. The Hydroxypyruvate-Reducing System in Arabidopsis: Multiple Enzymes for the Same End - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peroxisomal Cofactor Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Peroxisomal Metabolite and Cofactor Transport in Humans [frontiersin.org]

- 7. Metabolite transport across the peroxisomal membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification and characterization of hydroxypyruvate reductase from cucumber cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peroxisomal hydroxypyruvate reductase is not essential for photorespiration in Arabidopsis but its absence causes an increase in the stoichiometry of photorespiratory CO2 release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Cytosolic Pathway for the Conversion of Hydroxypyruvate to Glycerate during Photorespiration in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The hydroxypyruvate-reducing system in Arabidopsis: multiple enzymes for the same end - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glycerate kinase from leaves of C3 plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. d-GLYCERATE 3-KINASE, the Last Unknown Enzyme in the Photorespiratory Cycle in Arabidopsis, Belongs to a Novel Kinase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. D-GLYCERATE 3-KINASE, the last unknown enzyme in the photorespiratory cycle in Arabidopsis, belongs to a novel kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Purification and characterization of hydroxypyruvate reductase from the facultative methylotroph Methylobacterium extorquens AM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Spectrophotometric Assays for Measuring Hydroxypyruvate Reductase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Glycerol Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 21. Quantification of Photorespiratory Intermediates by Mass Spectrometry-Based Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Analysis of Photorespiratory Intermediates Under Transient Conditions by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 24. researchgate.net [researchgate.net]

- 25. Analysis of Photorespiratory Intermediates Under Transient Conditions by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Hydroxypyruvic Acid: A Journey of Discovery and a Guide to its Central Role in Metabolism

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hydroxypyruvic acid, a seemingly simple alpha-keto acid, holds a pivotal position in the intricate web of metabolic pathways. From its early discovery to its established role in photorespiration and amino acid metabolism, the journey of this compound research offers a fascinating glimpse into the fundamental processes of life. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound, tailored for researchers, scientists, and professionals in drug development.

A Historical Perspective: The Discovery and Early Research

The formal identification and characterization of this compound in biological systems can be traced back to the mid-20th century. Early investigations laid the groundwork for understanding its metabolic significance. A notable publication by Sprinson and Chargaff in 1946 reported the occurrence of this compound in biological systems, sparking further inquiry into its origins and fate.[1] Subsequent work in the 1950s by researchers like Dickens and Williamson further elucidated its properties and preparation, providing the essential tools for a deeper exploration of its metabolic roles.[2][3][4][5]

Metabolic Significance: A Molecule at the Crossroads

This compound is a key intermediate in several fundamental metabolic pathways, most notably in the metabolism of glycine, serine, and threonine.[6][7] Its significance is particularly pronounced in the process of photorespiration in plants.

The Photorespiratory Pathway

Photorespiration is a metabolic process in plants that begins with the oxygenase activity of RuBisCO. In this pathway, this compound is formed from serine via a transamination reaction catalyzed by serine-glyoxylate aminotransferase (SGAT).[8][9] It is then reduced to glycerate by the enzyme hydroxypyruvate reductase (HPR), which is also known as D-glycerate dehydrogenase.[10][11][12] This glycerate can then re-enter the Calvin cycle. The efficiency of this pathway is crucial for plant growth and survival, especially under conditions that favor photorespiration.

The following diagram illustrates the core reactions of the photorespiratory pathway involving this compound.

Amino Acid Metabolism

In addition to its role in photorespiration, this compound is an intermediate in the metabolism of the amino acids serine and glycine in a variety of organisms, including animals.[6][7] Serine can be converted to this compound through the action of serine-pyruvate aminotransferase.[7] This reaction is a key link between amino acid and carbohydrate metabolism.

Key Enzymes in this compound Metabolism

The metabolic fate of this compound is primarily governed by two key enzymes: hydroxypyruvate reductase and serine-glyoxylate aminotransferase.

Hydroxypyruvate Reductase (Glycerate Dehydrogenase)

Hydroxypyruvate reductase (HPR), systematically known as D-glycerate:NADP+ 2-oxidoreductase (EC 1.1.1.81), catalyzes the reduction of hydroxypyruvate to D-glycerate.[13] This enzyme is also commonly referred to as D-glycerate dehydrogenase.[11] In plants, HPR activity is found in peroxisomes and is crucial for the photorespiratory cycle.[1][12] The reaction is typically NADH-dependent.[10]

Serine-Glyoxylate Aminotransferase (SGAT)

Serine-glyoxylate aminotransferase (SGAT) (EC 2.6.1.45) is a key enzyme in photorespiration that catalyzes the transfer of an amino group from serine to glyoxylate, producing this compound and glycine.[12][14] This reaction is essential for recycling the nitrogen released during photorespiration.

Quantitative Data Summary

A summary of key quantitative data related to this compound and its metabolizing enzymes is presented in the tables below. This data is essential for modeling metabolic pathways and understanding the kinetics of these reactions.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg protein) | Inhibitor | Ki (µM) | Reference |

| Hydroxypyruvate Reductase | Cucumber (Cucumis sativus) | Hydroxypyruvate | 62 ± 6 | 525 ± 19 | - | - | [15] |

| Hydroxypyruvate Reductase | Cucumber (Cucumis sativus) | NADH | 5.8 ± 0.7 | - | - | - | [15] |

| Hydroxypyruvate Reductase | Maize (Zea mays) | Hydroxypyruvate | ~100 | - | - | - | [16] |

| Serine-Glyoxylate Aminotransferase | Spinach (Spinacia oleracea) | Glyoxylate | 150 | - | Glycine | 33,000 | [17] |

| Serine-Glyoxylate Aminotransferase | Spinach (Spinacia oleracea) | Serine | 2,000 - 3,000 | - | - | - | [17] |

| Serine-Glyoxylate Aminotransferase | Rye (Secale cereale) | - | - | - | Aminooxyacetate | 0.12 | [18] |

| Serine-Glyoxylate Aminotransferase | Rye (Secale cereale) | - | - | - | D-serine | 1,600 | [18] |

| Serine-Glyoxylate Aminotransferase | Arabidopsis thaliana | L-alanine | 1,250 | - | - | - | [11] |

| Serine-Glyoxylate Aminotransferase | Arabidopsis thaliana | Glycine | 2,830 | - | - | - | [11] |

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism.

| Tissue | Organism | Condition | This compound Concentration | Reference |

| Leaves | Arabidopsis thaliana (hpr1 mutant) | Normal Air | ~6-fold higher than wild-type | [19] |

| Hepatocytes | Rat | 2mM hydroxypyruvate incubation | Rapidly utilized, no glucose production | [20] |

Table 2: Physiological Concentrations of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound research.

Synthesis of Lithium Hydroxypyruvate

The chemical synthesis of this compound, often prepared as its stable lithium salt, is a prerequisite for many in vitro studies. A common method is adapted from the work of Dickens and Williamson.

Materials:

-

Glyceric acid

-

Bromine

-

Water

-

Lithium carbonate

-

Ethanol

Procedure:

-

Oxidize glyceric acid with bromine in an aqueous solution.

-

Carefully neutralize the resulting solution with lithium carbonate.

-

Precipitate the lithium hydroxypyruvate by adding ethanol.

-

Collect the precipitate by filtration, wash with ethanol, and dry under vacuum.

Note: This is a simplified overview. For a detailed and safe protocol, refer to the original publications by Dickens and Williamson.[2][5]

Enzymatic Assay of Hydroxypyruvate Reductase (Glycerate Dehydrogenase)

The activity of hydroxypyruvate reductase is typically measured spectrophotometrically by monitoring the oxidation of NADH at 340 nm.[6]

Materials:

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

-

NADH solution (e.g., 0.2 mM)

-

Lithium hydroxypyruvate solution (e.g., 2 mM)

-

Enzyme extract (e.g., purified enzyme or tissue homogenate)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, NADH, and the enzyme extract in a cuvette.

-

Incubate the mixture at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding the hydroxypyruvate solution.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the rate of NADH oxidation using the molar extinction coefficient of NADH (6.22 x 103 M-1cm-1).

The following diagram illustrates the workflow for the spectrophotometric assay of hydroxypyruvate reductase.

Enzymatic Assay of Serine-Glyoxylate Aminotransferase (SGAT)

The activity of SGAT can be determined by a coupled enzyme assay. The production of this compound is coupled to its reduction by an excess of hydroxypyruvate reductase, and the concomitant oxidation of NADH is monitored spectrophotometrically.[8]

Materials:

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

-

L-serine solution (e.g., 20 mM)

-

Glyoxylate solution (e.g., 5 mM)

-

NADH solution (e.g., 0.2 mM)

-

Purified hydroxypyruvate reductase (excess activity)

-

Enzyme extract containing SGAT

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing buffer, L-serine, glyoxylate, NADH, and an excess of hydroxypyruvate reductase in a cuvette.

-

Incubate the mixture at a constant temperature.

-

Initiate the reaction by adding the enzyme extract containing SGAT.

-

Monitor the decrease in absorbance at 340 nm.

-

The rate of NADH oxidation is proportional to the SGAT activity.

Extraction and Quantification of this compound

The analysis of this compound from biological samples often involves extraction followed by a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Extraction from Plant Tissue (General Protocol):

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract the powder with a suitable solvent, such as a mixture of methanol, chloroform, and water, to precipitate proteins and extract metabolites.

-

Centrifuge to pellet the debris and collect the supernatant.

-

The supernatant can then be further purified or directly analyzed.

Analytical Methods:

-

HPLC: Reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase of acetonitrile and an acidic aqueous buffer can be used for separation.[10] Detection is often achieved by UV absorbance.

-

GC-MS: For GC-MS analysis, this compound typically requires derivatization (e.g., silylation) to increase its volatility.[21][22] The derivatized compound is then separated by gas chromatography and detected by mass spectrometry, providing high sensitivity and specificity.

The following diagram outlines the general workflow for the extraction and analysis of this compound from biological samples.

Future Directions and Applications

The central role of this compound in metabolism makes it a molecule of significant interest for future research and applications. In agriculture, manipulating the levels of this compound and its related enzymes could be a strategy to improve photosynthetic efficiency and crop yields. In the context of human health, alterations in this compound metabolism have been associated with certain metabolic disorders.[6][7] Further research into the enzymes that produce and consume this compound could therefore open new avenues for therapeutic intervention. The development of specific inhibitors or activators for these enzymes may hold promise for treating a range of metabolic diseases.

This technical guide provides a solid foundation for understanding the discovery, history, and research methodologies associated with this compound. As our analytical tools and understanding of metabolic networks continue to advance, the full extent of this molecule's importance is yet to be unveiled.

References

- 1. Subcellular Location of NADPH-Dependent Hydroxypyruvate Reductase Activity in Leaf Protoplasts of Pisum sativum L. and Its Role in Photorespiratory Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the metabolism of hydroxypyruvate in animal tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The determination of hydroxypyruvate and glycolaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The preparation, estimation, and some properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The preparation and properties of lithium hydroxypyruvate and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzyme Activity Measurement of Glycerate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Enzymatic assay for L-serine and glyoxylate involving the enzymes in the serine pathway of a methylotroph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High serine:glyoxylate aminotransferase activity lowers leaf daytime serine levels, inducing the phosphoserine pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Separation of 4-Hydroxyphenylpyruvic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. Properties of serine:glyoxylate aminotransferase purified from Arabidopsis thaliana leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The enzymic reduction of glyoxylate and hydroxypyruvate in leaves of higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Enzymic Reduction of Glyoxylate and Hydroxypyruvate in Leaves of Higher Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Serine—glyoxylate transaminase - Wikipedia [en.wikipedia.org]

- 15. Purification and characterization of hydroxypyruvate reductase from cucumber cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Serine: glyoxylate, alanine:glyoxylate, and glutamate:glyoxylate aminotransferase reactions in peroxisomes from spinach leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Some properties of serine: glyoxylate aminotransferase from rye seedlings (Secale cereale L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Cytosolic Pathway for the Conversion of Hydroxypyruvate to Glycerate during Photorespiration in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hydroxypyruvate as a gluconeogenic substrate in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. go.drugbank.com [go.drugbank.com]

- 22. go.drugbank.com [go.drugbank.com]

The Natural Occurrence and Biological Significance of Hydroxypyruvic Acid: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Key Metabolic Intermediate

Introduction

Hydroxypyruvic acid, a three-carbon α-keto acid, is a pivotal intermediate in the metabolism of living organisms, from microorganisms to plants and animals.[1] Historically recognized for its role in the photorespiratory pathway of plants, recent research has unveiled its broader significance in central carbon metabolism, cellular signaling, and disease pathogenesis. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic and metabolic pathways, and its emerging roles in health and disease, with a particular focus on its potential as a therapeutic target for drug development.

Natural Occurrence and Quantitative Levels

This compound is ubiquitously present in biological systems, though its concentration can vary significantly depending on the organism, tissue type, and physiological state.

In Plants

In photosynthetic organisms, this compound is a key intermediate in the photorespiratory C2 cycle, a metabolic pathway that salvages carbon lost due to the oxygenase activity of RuBisCO. Its concentration in plant tissues is dynamic and influenced by environmental factors such as light intensity and CO2 levels. While absolute quantification can be challenging, relative changes in this compound levels have been documented in various plant models. For instance, in Arabidopsis thaliana mutants lacking the peroxisomal hydroxypyruvate reductase (HPR1), hydroxypyruvate levels can be six- to nine-fold higher than in wild-type plants under photorespiratory conditions.

In Animals

In animal tissues, this compound is an intermediate in the metabolism of serine and glycine. It can be formed from the oxidative deamination of serine and can be interconverted with D-glycerate. Studies have shown that this compound levels can be influenced by physiological and pathological conditions. For example, in a mouse model of oxygen-induced retinopathy, 3-hydroxypyruvate was identified as a metabolite elevated at least two-fold in the retina under hyperoxic conditions.[2] While comprehensive data on its absolute concentration in various healthy animal tissues is still being gathered, its presence is well-established.

In Microorganisms

This compound is also a metabolite in various microbial pathways. In some bacteria, it is an intermediate in the serine cycle, a pathway for the assimilation of C1 compounds. In Escherichia coli, the gene hyi encodes for hydroxypyruvate isomerase, indicating its role in the central metabolism of this bacterium.[3] The steady-state concentration of this compound in microorganisms can be influenced by the available carbon source and the metabolic state of the cell.

| Biological System | Tissue/Organism | Condition | Change in this compound Level | Reference |

| Plant | Arabidopsis thaliana (hpr1 mutant) | Photorespiratory | 6- to 9-fold increase | |

| Animal | Mouse Retina | Hyperoxia | At least 2-fold increase | [2] |

Table 1: Quantitative Data on this compound Levels

Metabolic Pathways

This compound is positioned at the crossroads of several key metabolic pathways, primarily involving the interconversion of amino acids and carbohydrates.

Biosynthesis of this compound

The primary route for this compound biosynthesis is the transamination of serine. This reaction is catalyzed by serine-glyoxylate aminotransferase (SGAT) in plants and serine-pyruvate aminotransferase (SPT) in animals.

-

In Plants (Photorespiration): During photorespiration, serine is transported from the mitochondria to the peroxisomes, where SGAT converts it to this compound, using glyoxylate as the amino group acceptor to form glycine.[4][5]

-

In Animals: In the liver and other tissues, SPT catalyzes the reversible transamination of serine with pyruvate to form this compound and alanine.

Another route for this compound formation is the oxidation of D-glycerate, catalyzed by D-glycerate dehydrogenase .

Metabolism of this compound

Once formed, this compound can be metabolized through several enzymatic reactions:

-

Reduction to D-Glycerate: The most common fate of this compound is its reduction to D-glycerate, a reaction catalyzed by hydroxypyruvate reductase (HPR) .[1] This is a key step in the photorespiratory cycle in plants and is also part of serine metabolism in animals. HPR utilizes NADH or NADPH as a reducing agent.

-

Isomerization to Tartronate Semialdehyde: In some organisms, including E. coli, hydroxypyruvate isomerase can convert this compound to tartronate semialdehyde.[3]

-

Decarboxylation: Hydroxypyruvate decarboxylase can catalyze the decarboxylation of this compound.

Metabolic pathways of this compound.

Experimental Protocols

Accurate quantification of this compound is crucial for understanding its biological roles. The following are outlines of common experimental protocols.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the analysis of organic acids, including this compound.

Principle: This method involves the separation of this compound from other components in a biological sample using a reversed-phase column, followed by detection using a UV detector.

Sample Preparation (Plant Tissue):

-

Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract metabolites with 1 mL of a cold (-20°C) methanol/chloroform/water (5:2:2 v/v/v) solution.

-

Vortex the mixture vigorously and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and dry it under a vacuum.

-

Reconstitute the dried extract in a suitable volume of the mobile phase for HPLC analysis.

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a solution of 0.1% formic acid in water.

-

Flow Rate: 0.5 mL/min.

-

Detection: UV absorbance at 210 nm.

-

Quantification: Based on a standard curve generated with known concentrations of this compound.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is required.

Principle: this compound is chemically modified (derivatized) to increase its volatility and thermal stability, allowing for separation by gas chromatography and detection by mass spectrometry.

Sample Preparation and Derivatization (Biological Fluids):

-

To 100 µL of plasma or serum, add an internal standard and deproteinize by adding 400 µL of cold methanol.

-

Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

-